molecular formula C24H26ClNO3 B11369319 N-(4-chlorobenzyl)-3,5,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,5,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11369319
M. Wt: 411.9 g/mol
InChI Key: KXRPOLGVPVOQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex molecular structure, which includes a benzofuran core, a chlorophenyl group, and an oxolan-2-ylmethyl group

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction involving an oxirane derivative and a suitable nucleophile.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product, N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Chlorpheniramine: A compound with a similar chlorophenyl group, used as an antihistamine.

    Benzofuran Derivatives: Other benzofuran derivatives with different substituents, which may have varying biological activities and chemical properties.

    Oxolan Derivatives: Compounds with an oxolan ring, which may have different reactivity and applications.

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-3,5,6-TRIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,5,6-trimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H26ClNO3/c1-15-11-21-17(3)23(29-22(21)12-16(15)2)24(27)26(14-20-5-4-10-28-20)13-18-6-8-19(25)9-7-18/h6-9,11-12,20H,4-5,10,13-14H2,1-3H3

InChI Key

KXRPOLGVPVOQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.